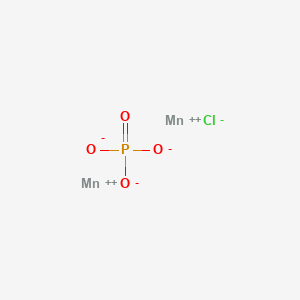
Silicic acid, sodium zirconium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicic acid, sodium zirconium salt, also known as sodium zirconium cyclosilicate, is a compound that has garnered significant interest due to its unique properties and applications. This compound is a crystalline material composed of silicic acid and zirconium, forming a stable and highly selective ion-exchange material. It is primarily used in medical applications, particularly for treating hyperkalemia, a condition characterized by elevated potassium levels in the blood .
準備方法
Synthetic Routes and Reaction Conditions
Silicic acid, sodium zirconium salt, is typically synthesized through a series of chemical reactions involving sodium silicate and zirconium compounds. One common method involves the fusion of zirconium silicate with sodium hydroxide at elevated temperatures to produce sodium zirconium cyclosilicate . The reaction can be represented as follows: [ \text{ZrSiO}_4 + 4\text{NaOH} \rightarrow \text{Na}_2\text{ZrO}_3 + \text{Na}_2\text{SiO}_3 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound, often involves the sol-gel process followed by drying techniques. The sol-gel process allows for the formation of a three-dimensional network of silica and zirconium, resulting in a highly porous material. This method is advantageous due to its ability to produce materials with controlled porosity and high surface area .
化学反応の分析
Types of Reactions
Silicic acid, sodium zirconium salt, undergoes various chemical reactions, including ion exchange, adsorption, and complexation. These reactions are crucial for its applications in ion-exchange processes and catalysis.
Common Reagents and Conditions
The compound is known for its ability to selectively bind potassium ions in the presence of other cations such as sodium and calcium. This selectivity is attributed to the specific pore size and composition of the material, which mimics the actions of physiological potassium channels .
Major Products Formed
The primary product formed from the ion-exchange reactions involving this compound, is a complex of the compound with the target ion, such as potassium. This complexation is essential for its use in medical applications to reduce potassium levels in the blood .
科学的研究の応用
Chemistry
In chemistry, silicic acid, sodium zirconium salt, is used as an ion-exchange material for various separation processes. Its high selectivity for specific ions makes it valuable in analytical chemistry and environmental monitoring .
Biology and Medicine
The most notable application of this compound, is in medicine, where it is used to treat hyperkalemia. The compound works by binding potassium ions in the gastrointestinal tract, preventing their absorption into the bloodstream and facilitating their excretion .
Industry
In the industrial sector, this compound, is used in the production of ecological leather. The compound, derived from sodium silicate, is employed in combination tanning processes to improve the thermal stability, mechanical properties, and storage stability of leather .
作用機序
Silicic acid, sodium zirconium salt, exerts its effects through ion exchange. The compound’s crystalline structure contains pores that selectively capture potassium ions while allowing other ions to pass through. This selectivity is due to the specific diameter and composition of the pores, which resemble potassium channels in biological systems . The captured potassium ions are then excreted from the body, effectively reducing blood potassium levels.
類似化合物との比較
Similar Compounds
Sodium silicate: A compound with similar ion-exchange properties but less selectivity for potassium ions.
Zirconium silicate: Another zirconium-based compound used in various industrial applications but with different ion-exchange characteristics.
Orthosilicic acid: A simpler form of silicic acid with different chemical properties and applications.
Uniqueness
Silicic acid, sodium zirconium salt, stands out due to its high selectivity for potassium ions, making it particularly useful in medical applications for treating hyperkalemia. Its unique pore structure and composition allow it to mimic physiological potassium channels, providing a targeted and efficient ion-exchange process .
特性
CAS番号 |
12738-56-6 |
|---|---|
分子式 |
NaO3SiZr+3 |
分子量 |
190.30 g/mol |
IUPAC名 |
sodium;dioxido(oxo)silane;zirconium(4+) |
InChI |
InChI=1S/Na.O3Si.Zr/c;1-4(2)3;/q+1;-2;+4 |
InChIキー |
XXQKQWNGHHPCPB-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Na+].[Zr+4] |
正規SMILES |
[O-][Si](=O)[O-].[Na+].[Zr+4] |
同義語 |
Silicic acid, sodium zirconium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane](/img/structure/B577270.png)
![(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B577274.png)










